[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Overview
Description
[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
is a chemical compound with the CAS Number: 82159-06-6. It has a molecular weight of 279.34 and its IUPAC name is the same as the common name . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H9NO3S2/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6-
. This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Antifungal Activity
Some derivatives of (5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid have been explored for their potential antifungal properties. A study by Doležel et al. (2009) found that certain compounds in this class, particularly those containing the pyridin-2-ylmethylidene group, exhibited strong inhibition against various Candida species and Trichosporon asahii (Doležel et al., 2009).
Aldose Reductase Inhibition
These compounds also show promise as aldose reductase inhibitors. Kučerová-Chlupáčová et al. (2020) discovered that certain derivatives are potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications, with some exhibiting greater potency than the clinically used inhibitor epalrestat (Kučerová-Chlupáčová et al., 2020).
Antimicrobial Properties
In addition to their antifungal potential, these compounds have been investigated for broader antimicrobial effects. For instance, Frolov et al. (2017) synthesized derivatives with significant activity against Staphylococcus aureus, indicating their potential as antimicrobial agents (Frolov et al., 2017).
Protein Kinase Inhibition
These compounds have also been examined for their potential in inhibiting protein kinases, which are important in various diseases. Bourahla et al. (2021) identified certain derivatives as inhibitors of protein kinase DYRK1A, suggesting their use in treating neurological or oncological disorders (Bourahla et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMANXDDFFAZWJR-TWGQIWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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